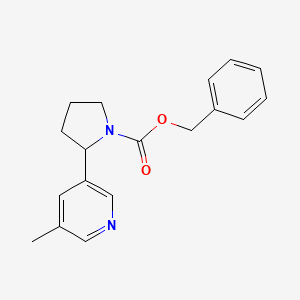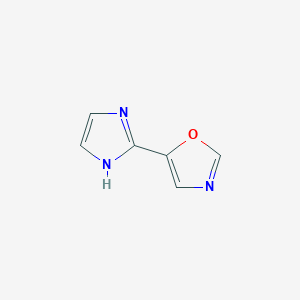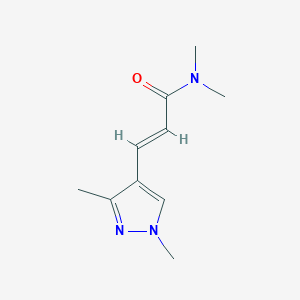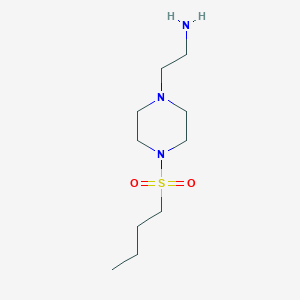![molecular formula C13H19N3O4 B11815690 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in various chemical synthesis processes, particularly in the development of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This is followed by cyclization reactions to form the imidazo[1,2-a][1,4]diazepine ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Di-tert-butyl dicarbonate (Boc2O): For the protection of amine groups.
Trifluoroacetic acid (TFA): For the removal of the Boc protecting group.
Sodium hydroxide (NaOH): As a base in various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc group results in the formation of the free amine, which can then be further functionalized .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of bioactive compounds and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions to occur at other sites within the molecule. Upon removal of the Boc group, the free amine can interact with various biological targets, influencing pathways and processes within cells .
Comparison with Similar Compounds
Similar Compounds
3-(7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acid: Another compound featuring a Boc-protected amine, used in similar applications.
tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: A related compound with similar structural features.
Uniqueness
7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and drug development .
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)8-4-5-16-9(11(17)18)6-15-10(16)7-14-8/h6,8,14H,4-5,7H2,1-3H3,(H,17,18) |
InChI Key |
OZGROJYUEPNWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN2C(=NC=C2C(=O)O)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Amino-1-imino-2-methylpropan-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815610.png)
![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)



![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)

![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)
![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)

![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)


![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)
